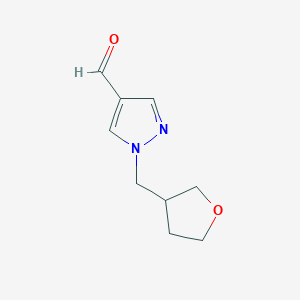

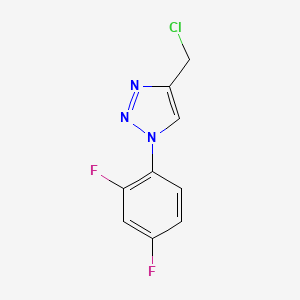

1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde

説明

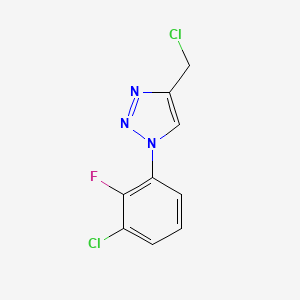

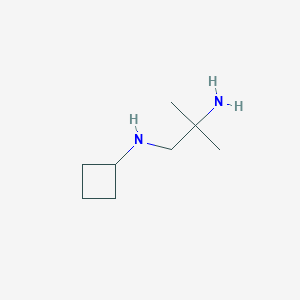

The compound “1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde” contains a tetrahydrofuran group, a pyrazole group, and an aldehyde group . Tetrahydrofuran is a colorless, volatile liquid that is used as a solvent in many chemical reactions . Pyrazole is a basic aromatic ring and is a component of various important bioactive compounds . The aldehyde group is often involved in condensation reactions.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the aldehyde group, which is often involved in nucleophilic addition reactions, and the basicity of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the aldehyde group could make the compound polar and capable of forming hydrogen bonds .科学的研究の応用

Synthesis of Neonicotinoid Insecticides

1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde: is a key intermediate in the synthesis of dinotefuran , a third-generation neonicotinoid insecticide . Dinotefuran is characterized by its tetrahydro-3-furylmethyl moiety, which differs from other neonicotinoids that typically have chloro thiazole or chlorinated pyridine groups. This compound exhibits low mammalian toxicity and is effective against a wide range of pests, including aphids, whiteflies, leafhoppers, and cockroaches .

Development of Public Health Pesticides

Due to its low toxicity in mammals, dinotefuran synthesized using this compound is a promising candidate for public health applications. It can be used in environments sensitive to higher-toxicity pesticides, such as residential areas, schools, and hospitals, providing a safer alternative for controlling pest populations .

Agricultural Crop Protection

The compound’s role in producing dinotefuran makes it valuable for agricultural crop protection. Dinotefuran is effective in protecting crops from a variety of insects without causing significant harm to beneficial insects, making it an integral part of integrated pest management (IPM) programs .

Veterinary Medicine Applications

In veterinary medicine, dinotefuran is used in formulations to control fleas and ticks on pets. The synthesis of dinotefuran from 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde allows for the creation of topical treatments that are safe for animals and provide long-lasting protection against external parasites .

Environmental Impact Studies

The environmental impact of pesticides is a significant area of study. As an intermediate in the synthesis of a low-toxicity pesticide, this compound is crucial for research into the environmental persistence, bioaccumulation, and potential non-target effects of dinotefuran, contributing to the development of more sustainable pest control solutions .

Chemical Education and Research

This compound serves as an example of modern synthetic organic chemistry and is used in educational settings to teach students about complex chemical syntheses and the practical applications of organic compounds. It also provides a platform for further research into novel synthesis methods and the discovery of new insecticidal compounds .

Safety and Hazards

作用機序

Target of Action

A structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is mentioned to be a deuterium-labeled γ-tocotrienol , which is an active form of vitamin E . Vitamin E is known to have antioxidant properties and plays a role in immune function, DNA repair, and other metabolic processes.

Mode of Action

If we consider the structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, it’s suggested that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

Considering the structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, it’s suggested that it could potentially affect the pharmacokinetic and metabolic profiles of drugs .

Pharmacokinetics

The structurally similar compound, 1-methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3, is suggested to have potential effects on the pharmacokinetic and metabolic profiles of drugs .

特性

IUPAC Name |

1-(oxolan-3-ylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-6-9-3-10-11(5-9)4-8-1-2-13-7-8/h3,5-6,8H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUWGNRPSPPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)

![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)

![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)